molecular formula C10H5Cl3N4 B8747527 5-Amino-1-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 80025-46-3

5-Amino-1-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8747527
CAS No.: 80025-46-3
M. Wt: 287.5 g/mol
InChI Key: DBFMKRVPJIOMHQ-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H5Cl3N4 and its molecular weight is 287.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

80025-46-3

Molecular Formula

C10H5Cl3N4

Molecular Weight

287.5 g/mol

IUPAC Name

5-amino-1-(2,3,4-trichlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5Cl3N4/c11-6-1-2-7(9(13)8(6)12)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2

InChI Key

DBFMKRVPJIOMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N2C(=C(C=N2)C#N)N)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 15 g of 2,3,4-trichlorophenylhydrazine, 8.7 g of (ethoxymethylene)malononitrile, 100 ml of glacial acetic acid and 50 ml of water was refluxed for 3 hours. The reaction mixture was cooled, poured into ice water and the precipitated solid was collected by filtration and dried. This solid was dissolved in ethyl acetate and the resulting solution was washed twice with saturated sodium bicarbonate, once with 100 ml of water, once with 100 ml of saturated brine and dried over anhydrous magnesium sulfate. The organic phase was evaporated under reduced pressure and the residue was recrystallized from ethanol to give 13.2 g of 5-amino-1-(2,3,4-trichlorophenyl)-1H-pyrazole-4-carbonitrile. Yield 66%. mp=140°-142° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,3,4-Trichlorophenylhydrazine (21.15 g) was added in portions to a refluxing solution of ethoxymethylenemalononitrile (12.2 g) in ethanol (100 ml). The solution obtained was then heated at reflux for one hour, cooled and evaporated to dryness. The residue thus obtained was triturated with diethyl ether (100 ml) to give 5-amino-4-cyano-1-(2,3,4-trichlorophenyl)pyrazole (12.6 g), m.p. 158°-160° C., in the form of light brown crystals.
Quantity
21.15 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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